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molecular formula C13H13NO2S B8403005 5-Phenethyl-thiazole-4-carboxylic acid methyl ester CAS No. 710348-77-9

5-Phenethyl-thiazole-4-carboxylic acid methyl ester

Cat. No. B8403005
M. Wt: 247.31 g/mol
InChI Key: JPFKOHOASLHHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07411072B2

Procedure details

Reflux one equiv of 2-amino-5-phenethyl-thiazole-4-carboxylic acid methyl ester and 3 equiv of isoamyl nitrite in THF (0.13M) for 3 h. Evaporate volatile components to give 55% yield of title compound. BPLC (GRAD80-100M) t=2.410 (99%). MS (APCI): 248 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7](N)[S:8][C:9]=1[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:4].N(OCCC(C)C)=O>C1COCC1>[CH3:1][O:2][C:3]([C:5]1[N:6]=[CH:7][S:8][C:9]=1[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1N=C(SC1CCC1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate volatile components

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=CSC1CCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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